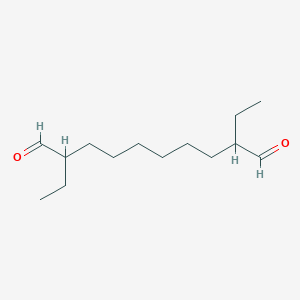
2,9-Diethyldecanedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Diethyldecanedial is an organic compound with the molecular formula C14H26O2 It is a dialdehyde, meaning it contains two aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,9-Diethyldecanedial can be synthesized through several methods. One common approach involves the oxidation of corresponding diols or alkenes. For instance, the oxidation of 2,9-diethyldecane-1,10-diol using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,9-Diethyldecanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or acetals.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3) or primary amines for imine formation.
Major Products:
Oxidation: 2,9-Diethyldecanedioic acid.
Reduction: 2,9-Diethyldecane-1,10-diol.
Substitution: this compound imine derivatives.
Wissenschaftliche Forschungsanwendungen
2,9-Diethyldecanedial has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism by which 2,9-Diethyldecanedial exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Decanedial: A similar dialdehyde with a shorter carbon chain.
2,9-Diethylundecanedial: A homologous compound with an additional carbon atom in the chain.
2,9-Diethyl-1,10-decanediol: The reduced form of 2,9-Diethyldecanedial.
Uniqueness: this compound is unique due to its specific chain length and the presence of two ethyl groups, which can influence its reactivity and physical properties compared to other dialdehydes .
Eigenschaften
CAS-Nummer |
52387-47-0 |
|---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
2,9-diethyldecanedial |
InChI |
InChI=1S/C14H26O2/c1-3-13(11-15)9-7-5-6-8-10-14(4-2)12-16/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
IKAFRAHQJRERSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCCCCC(CC)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)
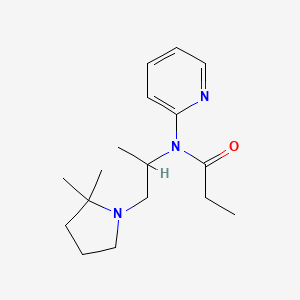
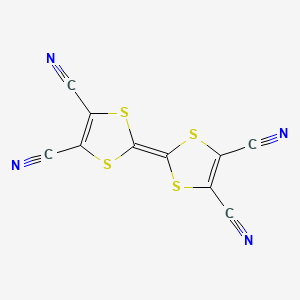
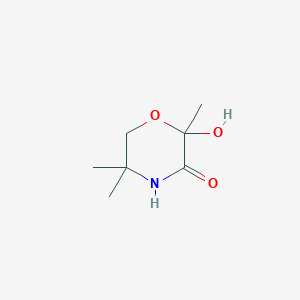
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
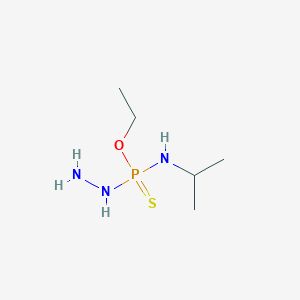
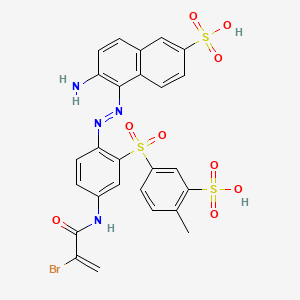
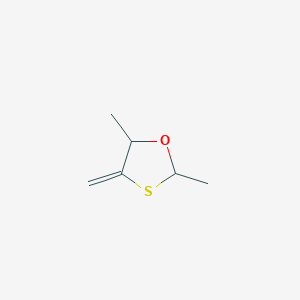

![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
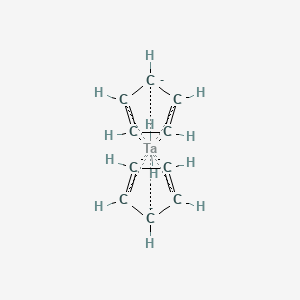
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)
![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)
![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
